2-Chloro-3-fluorobenzoic acid
Overview
Description
2-Chloro-3-fluorobenzoic acid is a derivative of benzoic acid with a chlorine atom and a fluorine atom substituted at the ortho position . It is a non-liquid crystalline carboxylic acid derivative . It has been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes .
Synthesis Analysis
The synthesis of 2-Chloro-3-fluorobenzoic acid involves several steps, including the formation of hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds . There are also studies on the preparation of rare earth complexes composed of 2-chloro-4-fluorobenzoic acid and 2,2’:6′,2″-terpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluorobenzoic acid is influenced by the interactions between the carboxylic group and the ortho halogen substituents . The structures of the relevant conformers of the molecules are discussed in comparative terms, and used to rationalize experimental data obtained for the compounds in the gas phase and isolated in low-temperature inert matrices .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-3-fluorobenzoic acid involve the formation of a cyclic peroxide, which is then reduced to catechol . The UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-fluorobenzoic acid are influenced by its molecular structure. The optimized molecular geometries, vibrational frequencies, thermodynamic properties, and atomic charge of the compounds were calculated using density functional theory .Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloro-3-fluorobenzoic acid plays a significant role in chemical reactions and synthesis. For instance, it is involved in reactions with organolithium reagents, where different halobenzoic acids exhibit unique reactivity patterns. The compound's reactivity under specific conditions can lead to the formation of novel compounds like tetramethylpiperidinobenzoic acid (Gohier, Castanet, & Mortier, 2003). Additionally, 2-Chloro-3-fluorobenzoic acid is a precursor in the synthesis of herbicides, as demonstrated in the creation of 3-Chloro-4-fluorobenzoylthiourea (Liu Chang-chun, 2006).
Photochemistry and Spectroscopy
This compound is also important in photochemistry. Studies involving 2-Chloro-6-fluorobenzoic acid, a related compound, have revealed insights into its behavior at low temperatures and its response to UV light, leading to products like 1-chloro-3-fluorobenzene (Kuş, 2017). Vibrational spectra and molecular studies of similar compounds help understand their electronic structures and interactions (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Biodegradation and Environmental Studies
In environmental research, the biodegradation of fluorinated benzoates, including compounds similar to 2-Chloro-3-fluorobenzoic acid, has been explored. Studies on organisms like Syntrophus aciditrophicus reveal insights into the metabolism of such aromatic acids (Mouttaki, Nanny, & McInerney, 2008). Additionally, the biodegradation of fluorobenzoate by specific bacteria such as Sphingomonas sp. HB-1 is significant for understanding environmental remediation processes (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Material Science and Electrochemistry
2-Chloro-3-fluorobenzoic acid is relevant in material science and electrochemistry. Its adsorption behaviors on electrodes have been studied, providing insights into interactions at the molecular level (Ikezawa, Yoshida, & Ariga, 2006). The compound's role in forming fluoro-bridged clusters in metal-organic frameworks highlights its potential in advanced material design (Vizuet et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of fluorobenzoic acids, like 2-Chloro-3-fluorobenzoic acid, are used in designing multifunctional agents for treating diseases like Alzheimer's (Czarnecka et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYXKXZNITAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307155 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluorobenzoic acid | |
CAS RN |
102940-86-3 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.